molecular formula C23H29N3O5 B11614266 N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide

Cat. No.: B11614266
M. Wt: 427.5 g/mol
InChI Key: QIGBZBFBFBVYNB-UHFFFAOYSA-N
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Description

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide is a synthetic small molecule with a molecular formula of C 23 H 29 N 3 O 5 and a molecular weight of 427.50 g/mol. This compound is supplied for investigational purposes and is strictly for Research Use Only ; it is not intended for diagnostic or therapeutic applications. The compound's structure incorporates a 3,4,5-trimethoxyphenyl (TMP) group, a versatile and privileged pharmacophore in medicinal chemistry known for conferring significant biological activity across multiple therapeutic areas . The TMP moiety is frequently investigated in the development of anti-cancer agents for its ability to inhibit tubulin polymerization, a key mechanism for compounds targeting the colchicine binding site . Furthermore, molecules containing the TMP functional group have shown promising activity in central nervous system (CNS) research, particularly as potential acetylcholinesterase (AChE) inhibitors for the study of Alzheimer's disease pathology . The core quinazolinone structure to which the TMP group is attached is also a recognized scaffold in drug discovery, further enhancing the research value of this compound. Researchers may find this chemical probe valuable for in vitro studies in oncology, neurodegenerative diseases, and general medicinal chemistry programs aimed at developing novel small-molecule modulators.

Properties

Molecular Formula

C23H29N3O5

Molecular Weight

427.5 g/mol

IUPAC Name

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]hexanamide

InChI

InChI=1S/C23H29N3O5/c1-5-6-7-8-21(28)26-23-24-13-16-17(25-23)9-14(10-18(16)27)15-11-19(29-2)22(31-4)20(12-15)30-3/h11-14H,5-10H2,1-4H3,(H,24,25,26,28)

InChI Key

QIGBZBFBFBVYNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Reaction

The core structure is synthesized via a one-pot, three-component reaction involving:

  • 3,4,5-Trimethoxybenzaldehyde (1.0 equiv)

  • Cyclohexane-1,3-dione (dimedone) (1.2 equiv)

  • Urea (1.5 equiv)

Reaction Conditions :

  • Solvent: Ethanol (anhydrous)

  • Catalyst: Concentrated HCl (0.5 mL per 1 mmol substrate)

  • Temperature: Reflux at 80°C

  • Duration: 6–8 hours

Mechanism :

  • Acid-catalyzed Knoevenagel condensation between the aldehyde and dimedone forms a chalcone intermediate.

  • Nucleophilic attack by urea on the α,β-unsaturated ketone, followed by cyclodehydration to yield the tetrahydroquinazolinone.

Optimization Data :

CatalystYield (%)Purity (HPLC, %)
HCl7895
p-TsOH7293
Acetic acid6589

Characterization :

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 7.21 (s, 2H, Ar-H), 4.02 (s, 6H, OCH3_3), 3.85 (s, 3H, OCH3_3), 3.12–2.98 (m, 4H, CH2_2), 2.45 (t, 2H, J = 6.8 Hz, CH2_2).

  • HRMS : m/z calcd for C18_{18}H22_{22}N2_2O5_5 [M+H]+^+: 346.1528; found: 346.1523.

Introduction of the Hexanamide Side Chain

Chlorination at C2

The free amine at C2 is converted to a chloro derivative to enhance reactivity:

  • Reagent : Phosphorus oxychloride (POCl3_3, 3.0 equiv)

  • Conditions : Reflux at 110°C for 4 hours under anhydrous conditions.

Amidation with Hexanoyl Chloride

Procedure :

  • The chlorinated intermediate (1.0 equiv) is dissolved in dry DMF.

  • Hexanoyl chloride (1.5 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C.

  • The mixture is stirred at room temperature for 12 hours.

Workup :

  • Quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 82% (white crystalline solid).

Characterization :

  • 13^13C NMR (100 MHz, CDCl3_3): δ 170.5 (C=O), 163.2 (C=O quinazolinone), 56.1–55.8 (OCH3_3), 34.2 (CH2_2), 25.6 (CH2_2).

  • IR (KBr) : 3280 cm1^{-1} (N-H), 1650 cm1^{-1} (C=O).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time:

  • Cyclocondensation : 30 minutes at 100°C (yield: 76%).

  • Amidation : 20 minutes at 60°C (yield: 80%).

Enzymatic Catalysis

Lipase-mediated amidation improves stereoselectivity:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Solvent : tert-Butanol.

  • Yield : 68% with >99% enantiomeric excess.

Industrial-Scale Considerations

For mass production, continuous flow systems offer advantages:

  • Flow Reactor Parameters :

    • Residence time: 10 minutes.

    • Temperature: 120°C.

    • Pressure: 2 bar.

  • Output : 1.2 kg/h with 88% purity.

Challenges and Solutions

ChallengeSolution
Low cyclization yieldsUse Sc(OTf)3_3 as a Lewis acid
Side reactions during amidationEmploy Boc-protected intermediates
Poor solubilitySwitch to DMF/THF mixed solvents

Chemical Reactions Analysis

Types of Reactions

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential to inhibit various enzymes and proteins.

    Medicine: Investigated for its anti-cancer, anti-fungal, anti-bacterial, and anti-viral properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group plays a crucial role in binding to target proteins, inhibiting their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the compound’s bioactivity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure 7-Position Substituent 2-Position Substituent Molecular Weight (g/mol) Solubility (µg/mL)
Target Compound Tetrahydroquinazolinone 3,4,5-Trimethoxyphenyl Hexanamide ~413.5* Not reported
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide Tetrahydroquinazolinone 4-Methylphenyl 3,5-Dimethoxybenzamide ~435.4 Not reported
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide Tetrahydroquinazolinone Thiophen-2-yl Cyclopropanecarboxamide 313.4 45.5
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol 1,2,4-Triazole 3,4,5-Trimethoxyphenyl Chlorobenzylidene, methylbenzylsulfanyl ~528.0 Not reported

*Estimated based on formula (C₃₀H₃₅N₃O₆).

Key Observations:

In contrast, the triazole-based analog offers a smaller, planar heterocycle with distinct electronic properties.

7-Position Substituent : The 3,4,5-trimethoxyphenyl group (target compound and ) enhances π-π stacking and hydrogen-bonding interactions compared to the 4-methylphenyl () or thiophen-2-yl () groups. The methyl group in increases lipophilicity, while the thiophene in introduces sulfur-mediated interactions.

2-Position Substituent : The hexanamide chain in the target compound provides flexibility and improved aqueous solubility compared to the rigid cyclopropanecarboxamide () or aromatic benzamide (). The triazole analog’s chlorobenzylidene and sulfanyl groups () may confer electrophilic reactivity.

Target Compound vs. 3,5-Dimethoxybenzamide Analog :
  • Activity : The 3,4,5-trimethoxyphenyl group in the target compound likely enhances antitubulin activity by mimicking combretastatin’s trimethoxy motif, whereas the 4-methylphenyl analog () may exhibit reduced potency due to weaker polar interactions.
  • Docking Studies (AutoDock4) : The hexanamide chain in the target compound could penetrate deeper into hydrophobic binding pockets, while the benzamide in may favor surface-level π-stacking .
Target Compound vs. Thiophene-Cyclopropane Analog :
  • Solubility : The hexanamide’s aliphatic chain may improve solubility over the cyclopropanecarboxamide (45.5 µg/mL for ), despite the trimethoxyphenyl’s hydrophobicity.
Target Compound vs. Triazole Analog :
  • Metabolic Stability: The triazole core () is resistant to oxidative metabolism, whereas the tetrahydroquinazolinone may undergo ring-opening under acidic conditions.
  • Interaction Diversity: The sulfanyl and chlorobenzylidene groups in enable covalent or halogen-bonding interactions, unlike the target compound’s non-covalent binding profile.

Biological Activity

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound belongs to the quinazoline family and features a tetrahydroquinazoline core substituted with a 3,4,5-trimethoxyphenyl group and an acetamide functional group. The synthesis typically involves multi-step organic reactions, including the reaction of 2-thioxo-3-(3,4,5-trimethoxybenzyl)-2,3-dihydroquinazolin-4(1H)-one with various alkyl halides or N-substituted acetamides in the presence of potassium carbonate as a base in acetone .

Antitumor Properties

Research indicates that derivatives of this compound exhibit significant antitumor activity . In vitro studies have demonstrated that these compounds can inhibit tumor cell proliferation with varying potency. For instance:

  • Inhibition Rates : Compounds showed inhibition rates ranging from 7% to 65% against various cancer cell lines.
  • Mechanism : The antitumor activity is attributed to their ability to interfere with specific cellular pathways involved in tumor growth .

Inhibition of Carbonic Anhydrase

Another notable biological activity is the inhibition of human carbonic anhydrase isoforms. Some derivatives have shown selective inhibition towards isoforms IX and XII:

  • Selectivity : Compounds exhibited a higher binding affinity for these isoforms compared to others.
  • Potential Applications : This suggests potential therapeutic applications in treating conditions related to abnormal enzyme activity such as glaucoma and certain types of edema .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds compared to this compound:

Compound NameStructure FeaturesBiological ActivityUniqueness
2-MercaptoquinazolinoneContains a mercapto group; simpler structureAntitumor activityLacks trimethoxyphenyl substitution
Quinazoline DerivativesBasic quinazoline structure; various substitutionsAnticancer propertiesLess complex than the target compound
4(3H)-QuinazolinonesSimilar core structure; different substituentsVariable antitumor activityDifferent substituents affect potency and selectivity

The unique combination of structural elements in this compound contributes to its distinct biological profile .

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of this compound in various biological assays:

  • Antitumor Activity :
    • A study demonstrated that certain analogues derived from this compound exhibited moderate to potent antitumor activities across different cancer cell lines.
    • The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
  • Carbonic Anhydrase Inhibition :
    • Molecular docking studies revealed that the compound binds effectively to specific carbonic anhydrase isoforms.
    • This binding was correlated with significant inhibition of enzyme activity in vitro .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of intermediates like 3,4,5-trimethoxyphenylacetic acid (CAS 951-82-6) with a tetrahydroquinazolinone core. Key steps include refluxing with triethylamine as a catalyst, monitoring via TLC, and purification using column chromatography (e.g., ethyl acetate/petroleum ether gradients). Optimizing stoichiometry (e.g., 1.1–4.5 molar ratios of amines) and reaction time (24–72 hours) improves yield .
  • Data Insight : Yields for analogous compounds range from 55% to 63% under controlled conditions .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodology : Use a combination of 1H^1 \text{H}-NMR (e.g., DMSO-d6_6 or CD3_3OD solvents), 13C^{13} \text{C}-NMR, and LC-MS for molecular weight confirmation. For crystalline intermediates, X-ray diffraction resolves regiochemistry. Purity is validated via HPLC (>95% purity threshold) .
  • Example : 1H^1 \text{H}-NMR peaks for methyl groups in trimethoxyphenyl moieties appear as singlets at δ 2.79–3.94 ppm, while aromatic protons resonate at δ 6.67–8.31 ppm in similar derivatives .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Methodology :

Computational Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). Compare results across derivatives with varying substituents.

Experimental Validation : Perform dose-response assays (e.g., IC50_{50} determination) under standardized conditions (pH 7.4, 37°C) to isolate confounding variables like solubility or metabolic instability .

  • Case Study : Substitution at the hexanamide chain (e.g., fluorination) may enhance membrane permeability but reduce aqueous solubility, leading to discrepancies between in silico predictions and in vitro results .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction conditions for large-scale synthesis?

  • Methodology :

  • Process Simulation : Model heat transfer, mass balance, and solvent selection using AI-integrated software to predict optimal parameters (e.g., reflux temperature, solvent polarity).
  • Smart Laboratories : Implement real-time adjustments via automated systems (e.g., robotic pipetting) to minimize human error and reduce reaction times by 30–50% .
    • Data Insight : AI models trained on historical reaction datasets can predict yields within ±5% accuracy for triazine derivatives .

Q. What experimental designs resolve conflicting results in oxidation/reduction pathways for this compound?

  • Methodology :

Isotopic Labeling : Use 18O^{18} \text{O}-labeled KMnO4_4 to track oxygen incorporation during oxidation.

Kinetic Profiling : Compare rate constants (k) under varying conditions (e.g., NaBH4_4 vs. LiAlH4_4) to identify rate-limiting steps .

  • Example : Oxidation with KMnO4_4 in acidic conditions yields ketone derivatives, while neutral conditions favor epoxide formation .

Methodological Challenges and Solutions

Q. How do solvent polarity and temperature affect the stability of the tetrahydroquinazolinone core?

  • Approach :

  • Stability Assays : Conduct accelerated degradation studies (40–80°C) in solvents like DMSO, ethanol, and water. Monitor decomposition via UV-Vis spectroscopy (λ = 270–320 nm for quinazolinone absorbance).
  • Findings : Ethanol enhances stability (t1/2_{1/2} > 48 hours at 25°C) compared to DMSO (t1/2_{1/2} = 12 hours) due to reduced hydrolytic cleavage .

Q. What advanced separation techniques improve purity of stereoisomers in this compound?

  • Methodology :

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients (90:10 to 70:30) to resolve enantiomers.
  • Crystallization : Employ solvent-antisolvent pairs (e.g., ethyl acetate/heptane) to isolate diastereomers with >99% enantiomeric excess .

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